N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide
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Overview
Description
N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxamide is a synthetic compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthesis involves the use of robust gram-scale synthesis techniques. These methods include the use of difluorocyclopropenes and cyclopropylanilines under optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The trifluoromethyl group and the bicyclic structure allow for various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction
Properties
CAS No. |
2639420-68-9 |
---|---|
Molecular Formula |
C13H12F3NO2 |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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